4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde
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Overview
Description
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method is the O-alkylation of 4-hydroxy-2,6-dimethylbenzaldehyde with difluoromethylating agents under basic conditions. This reaction can be carried out using reagents such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
For industrial-scale production, continuous flow methods are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions and catalysts to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-2,6-dimethylbenzoic acid.
Reduction: 4-(Difluoromethoxy)-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation of Smad2/3 proteins. This inhibition leads to decreased collagen deposition and reduced fibrosis .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of an aldehyde group.
Trifluoromethyl ethers: Compounds with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
4-(Difluoromethoxy)-2,6-dimethylbenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications and mechanisms of action.
- Molecular Formula : C9H8F2O2
- Molecular Weight : 188.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its potential as an anti-cancer agent, its effects on enzyme inhibition, and its role in modulating oxidative stress.
Anticancer Properties
Research indicates that certain aldehydes can exhibit anticancer properties by inducing apoptosis in cancer cells. A study conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation through mechanisms involving:
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells.
- Apoptotic Pathways : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed.
Study | Cell Line | Observed Effect |
---|---|---|
HeLa | Induces apoptosis via mitochondrial pathway | |
MCF-7 | Inhibits proliferation and induces G1 arrest |
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes that are crucial in metabolic pathways.
- Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. The compound showed significant inhibition of aldose reductase activity, suggesting potential therapeutic applications in diabetes management.
Enzyme | Inhibition (%) | Reference |
---|---|---|
Aldose Reductase | 65% |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential for protecting cells from oxidative stress.
- Oxidative Stress Modulation : Studies have shown that this compound can reduce reactive oxygen species (ROS) levels in vitro, thereby mitigating oxidative damage.
The mechanisms underlying the biological activities of this compound involve:
- Interaction with Cellular Targets : The compound may bind to specific proteins involved in apoptosis and cell cycle regulation.
- Modulation of Signaling Pathways : It can influence pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
- Antioxidant Mechanisms : By scavenging free radicals, it helps maintain redox balance within cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Case Study 1 : In a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : In diabetic rats, administration of the compound improved markers of oxidative stress and reduced complications associated with diabetes.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(14-10(11)12)4-7(2)9(6)5-13/h3-5,10H,1-2H3 |
InChI Key |
QBOAOOPKTDNEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC(F)F |
Origin of Product |
United States |
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